![molecular formula C12H6ClNO2 B11873432 5H-[1]Benzopyrano[2,3-b]pyridin-5-one, 7-chloro- CAS No. 54629-18-4](/img/structure/B11873432.png)
5H-[1]Benzopyrano[2,3-b]pyridin-5-one, 7-chloro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Chlorochromeno[2,3-b]pyridin-5-one is a heterocyclic compound that belongs to the class of chromeno-pyridines. This compound is characterized by the fusion of a chromene ring with a pyridine ring, and it has a chlorine atom at the 7th position. The structure of 7-chlorochromeno[2,3-b]pyridin-5-one makes it a significant molecule in medicinal chemistry due to its potential biological activities, including anti-inflammatory, anticancer, and antibacterial properties .
Vorbereitungsmethoden
The synthesis of 7-chlorochromeno[2,3-b]pyridin-5-one can be achieved through various synthetic routes. One common method involves the cyclization of 2-hydroxyacetophenone derivatives with malononitrile and ammonium acetate under reflux conditions. This reaction typically uses ethanol as a solvent and yields the desired chromeno-pyridine derivative .
Industrial production methods for this compound may involve the use of microwave-assisted synthesis, which offers the advantages of shorter reaction times and higher yields. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents, have been explored to make the synthesis more environmentally friendly .
Analyse Chemischer Reaktionen
7-Chlorochromeno[2,3-b]pyridin-5-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom at the 7th position can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at the 7th position .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 7-chlorochromeno[2,3-b]pyridin-5-one involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit topoisomerases, enzymes that play a crucial role in DNA replication and cell division. By inhibiting these enzymes, the compound induces apoptosis (programmed cell death) in cancer cells .
Additionally, the compound’s anti-inflammatory effects are linked to its inhibition of cyclooxygenase (COX) enzymes, which are involved in the production of pro-inflammatory mediators .
Vergleich Mit ähnlichen Verbindungen
7-Chlorochromeno[2,3-b]pyridin-5-one can be compared with other similar compounds, such as:
Chromeno[4,3-b]pyridin-5-one: This compound lacks the chlorine atom at the 7th position but shares a similar chromeno-pyridine structure.
Coumarin derivatives: These compounds have a chromene ring fused with a benzene ring and are known for their anticoagulant and anticancer activities.
Quinoline derivatives: Quinoline compounds have a fused benzene and pyridine ring system and are widely used in antimalarial and anticancer therapies.
The uniqueness of 7-chlorochromeno[2,3-b]pyridin-5-one lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to its analogs .
Eigenschaften
CAS-Nummer |
54629-18-4 |
|---|---|
Molekularformel |
C12H6ClNO2 |
Molekulargewicht |
231.63 g/mol |
IUPAC-Name |
7-chlorochromeno[2,3-b]pyridin-5-one |
InChI |
InChI=1S/C12H6ClNO2/c13-7-3-4-10-9(6-7)11(15)8-2-1-5-14-12(8)16-10/h1-6H |
InChI-Schlüssel |
PIMQUMLJPBGMAO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(N=C1)OC3=C(C2=O)C=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


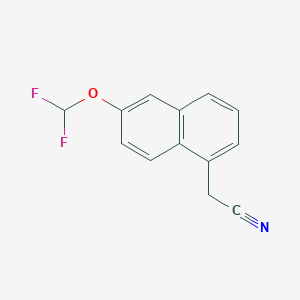


![Ethanone, 1-[1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrrol-2-yl]-](/img/structure/B11873365.png)
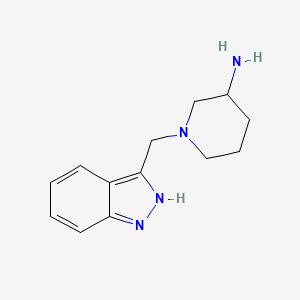
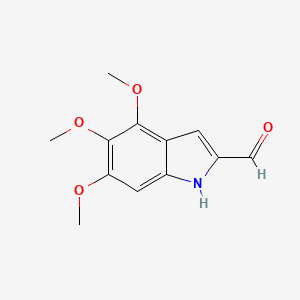
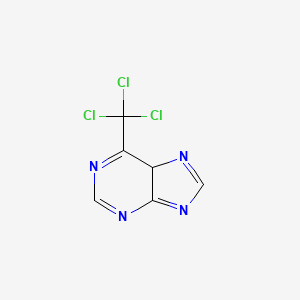
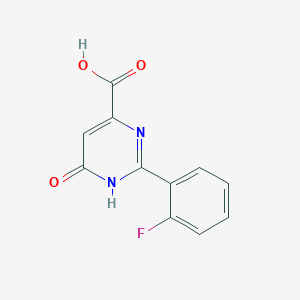



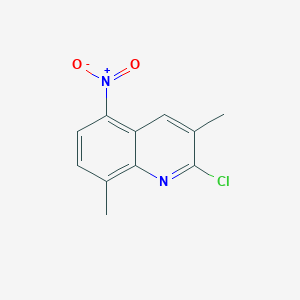
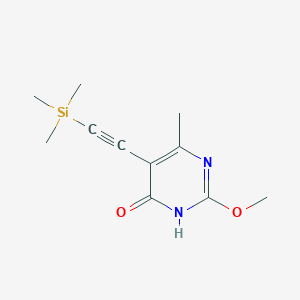
![3-(4-Nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B11873446.png)
